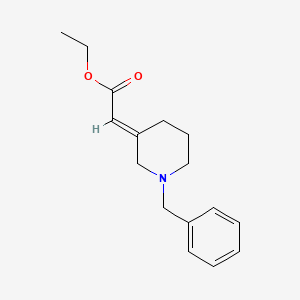
Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate: is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate typically involves the reaction of 1-benzylpiperidine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium iodide in acetone or sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
Chemistry: Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding .
Medicine: Its structural features make it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 2-(1-benzyl-4-piperidinylidene)acetate
- Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate
Comparison: Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate is unique due to its specific substitution pattern on the piperidine ring. Compared to Ethyl 2-(1-benzyl-4-piperidinylidene)acetate, it has a different position of the double bond, which can influence its reactivity and interactions with other molecules. The presence of fluorine atoms in Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate can significantly alter its chemical properties and biological activity .
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
ethyl (2E)-2-(1-benzylpiperidin-3-ylidene)acetate |
InChI |
InChI=1S/C16H21NO2/c1-2-19-16(18)11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,11H,2,6,9-10,12-13H2,1H3/b15-11+ |
InChI Key |
BKZNISJDCQIXKP-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=C1CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















